Product packaging for H-Met-Glu-OH(Cat. No.:CAS No. 14517-44-3)

H-Met-Glu-OH

Cat. No.: B089144
CAS No.: 14517-44-3
M. Wt: 278.33 g/mol
InChI Key: ADHNYKZHPOEULM-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The field of peptide science is vast, exploring molecules that range from simple dipeptides to complex proteins. Within this spectrum, the dipeptide H-Met-Glu-OH, also known as Methionylglutamic acid, serves as a subject of specific academic interest. This molecule is a dipeptide formed from the covalent linkage of two amino acids, L-methionine and L-glutamic acid. nih.govzfin.org As a naturally occurring metabolite, its presence and functions are explored in various biological contexts. nih.govnih.gov This article provides a focused overview of this compound, detailing its classification, the properties of its constituent amino acids, and the scientific rationale for its investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2O5S B089144 H-Met-Glu-OH CAS No. 14517-44-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5S/c1-18-5-4-6(11)9(15)12-7(10(16)17)2-3-8(13)14/h6-7H,2-5,11H2,1H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHNYKZHPOEULM-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314353
Record name Methionylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14517-44-3
Record name Methionylglutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14517-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methionylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for H Met Glu Oh and Analogues

Classical Solution-Phase Peptide Synthesis Approaches for Dipeptides

Classical solution-phase peptide synthesis (SPPS), also referred to as liquid-phase peptide synthesis (LPPS), represents the traditional method for constructing peptide bonds. ambiopharm.comacs.org This approach involves the stepwise coupling of amino acids in a homogenous solution, followed by purification of the intermediate product at each step. ambiopharm.com The fundamental steps in solution-phase synthesis include the protection of reactive functional groups, activation of the carboxyl group of one amino acid, formation of the peptide bond with another amino acid, and finally, the deprotection of the protecting groups to yield the desired dipeptide. researchgate.net

This method is often considered economical for shorter sequences, such as dipeptides, as it can sometimes utilize fewer excess reagents compared to solid-phase techniques. ambiopharm.com A variety of coupling reagents can be employed to facilitate the formation of the amide bond, and advancements have introduced techniques like microwave-assisted synthesis to accelerate the process and improve yields. mdpi.comnih.gov For instance, the use of titanium tetrachloride as a condensing agent in pyridine (B92270) under microwave irradiation has been shown to be an efficient method for synthesizing dipeptide systems with urethane (B1682113) protecting groups. mdpi.comnih.gov

While effective, solution-phase synthesis can be labor-intensive due to the necessary purification of intermediates after each coupling step. researchgate.net However, for the production of specific dipeptides like H-Met-Glu-OH, the control and scalability offered by solution-phase methods can be advantageous.

Solid-Phase Peptide Synthesis Strategies for this compound Production

Solid-phase peptide synthesis (SPPS) is a widely adopted methodology for producing peptides due to its efficiency and amenability to automation. ambiopharm.comgoogle.com In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus. google.comnih.gov This approach simplifies the purification process as excess reagents and soluble by-products are removed by simple filtration and washing. nih.gov

Fmoc/tBu Strategy Considerations for Methionine-Containing Peptides

The fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategy is a prevalent choice for SPPS. researchgate.netuew.edu.ghnih.gov In this method, the Nα-amino group is protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu). researchgate.netuew.edu.ghnih.gov A key advantage of the Fmoc/tBu strategy when synthesizing methionine-containing peptides is that methionine can often be incorporated without a side-chain protecting group for its thioether. oup.com

However, the synthesis of peptides containing methionine using this strategy is not without challenges. The thioether side chain of methionine is susceptible to side reactions, particularly during the final acidolytic cleavage step. researchgate.netuew.edu.ghnih.govacs.org

Mitigation of Side Reactions During Global Deprotection of Methionine Residues

The final step in SPPS involves the global deprotection of side-chain protecting groups and cleavage of the peptide from the resin support, typically using a strong acid like trifluoroacetic acid (TFA). acs.orgsigmaaldrich.com During this acidic treatment, methionine-containing peptides are prone to two major side reactions: oxidation of the thioether to form methionine sulfoxide (B87167) (Met(O)) and S-alkylation (tert-butylation) of the thioether by carbocations generated from the cleavage of tBu protecting groups. researchgate.netuew.edu.ghnih.govacs.org

To minimize these undesirable modifications, various "scavengers" are added to the cleavage cocktail. acs.orgsigmaaldrich.com These scavengers are nucleophilic compounds that can trap the reactive cationic species and prevent them from reacting with the peptide. sigmaaldrich.com Common scavengers include water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.com For instance, Reagent K, a mixture of TFA, water, phenol, thioanisole, and EDT, is a popular cleavage cocktail. sigmaaldrich.com More recently, new cleavage solutions have been developed to specifically address the oxidation and S-alkylation of methionine. researchgate.netuew.edu.ghnih.govacs.org One such optimized mixture contains TFA, anisole, trimethylsilyl (B98337) chloride (TMSCl), and dimethyl sulfide (B99878) (Me2S). researchgate.net Furthermore, reversing the S-alkylation can sometimes be achieved by heating the peptide in a dilute acetic acid solution. researchgate.netnih.gov

Table 1: Common Scavengers and Their Roles in Mitigating Side Reactions

Scavenger Target Side Reaction
Water Suppresses various side reactions
Phenol Protects Tyrosine and Tryptophan residues sigmaaldrich.com
Thioanisole Prevents S-alkylation, accelerates Arg(Pmc/Pbf) removal sigmaaldrich.com
1,2-ethanedithiol (EDT) Scavenges t-butyl cations, prevents Trp oxidation sigmaaldrich.com
Triisopropylsilane (TIS) Quenches highly stabilized cations sigmaaldrich.com
Dimethyl sulfide (Me2S) Reduces oxidation acs.org

Optimization of Coupling Conditions for Peptide Elongation with Unprotected Amino Acids

The efficiency of peptide bond formation during SPPS is highly dependent on the coupling conditions. The activation of the incoming Fmoc-amino acid is crucial for a successful coupling reaction. Common activating reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in combination with additives such as OxymaPure. acs.org

When dealing with difficult couplings, which can arise from steric hindrance or peptide aggregation, several strategies can be employed. peptide.com These include changing the solvent (e.g., using N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) instead of dimethylformamide (DMF)), or utilizing more potent coupling reagents like HATU or HCTU. peptide.com If coupling remains incomplete, a capping step with a reagent like acetic anhydride (B1165640) is performed to block the unreacted amines and prevent the formation of deletion peptides. peptide.com Recent research has also focused on developing peptide synthesis strategies that utilize unprotected amino acids to improve the atom economy and sustainability of the process. chemrxiv.orgrsc.org

Chemoenzymatic Synthesis of this compound and Related Dipeptides

For the synthesis of γ-glutamyl dipeptides, including γ-Glu-Met, bacterial glutaminases have been successfully employed. oup.com In one study, a commercial glutaminase (B10826351) from Bacillus amyloliquefaciens was used to catalyze the transpeptidation reaction between glutamine and methionine, yielding γ-Glu-Met with a yield of 26.16% under optimized conditions. oup.com Other enzymatic approaches have utilized adenylation domains from nonribosomal peptide synthetases (NRPS) to synthesize various dipeptides, including those containing D-amino acids. d-nb.infoasm.org These enzymatic methods are attractive due to their high stereoselectivity and operation under environmentally benign conditions. researchgate.net

Table 2: Comparison of Synthesis Methodologies for Dipeptides

Methodology Advantages Disadvantages
Classical Solution-Phase Economical for short sequences, high control ambiopharm.com Labor-intensive purification, potential for racemization mdpi.comresearchgate.net
Solid-Phase Peptide Synthesis Fast, efficient, automatable, simplified purification ambiopharm.comnih.gov Requires excess reagents, potential for side reactions during cleavage google.comresearchgate.net
Chemoenzymatic Synthesis High stereoselectivity, mild reaction conditions, often no protecting groups needed researchgate.netnih.gov Enzyme availability and stability can be limiting, yields may be lower researchgate.netresearchgate.net

Isotopic Labeling Strategies for this compound and its Analogues for Research Applications

Isotopic labeling of peptides is a powerful tool for various research applications, including quantitative proteomics, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based metabolic studies. jpt.comqyaobio.comsilantes.com Stable isotope-labeled peptides are synthesized by incorporating amino acids containing heavy isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium), into the peptide sequence. jpt.comqyaobio.com These labeled peptides are chemically identical to their natural counterparts but are distinguishable by their mass, making them ideal internal standards for quantification. qyaobio.com

The synthesis of isotopically labeled this compound can be achieved by incorporating a labeled methionine or glutamic acid residue during either solid-phase or solution-phase synthesis. silantes.com For example, in SPPS, a protected, isotopically labeled amino acid can be introduced at the desired position in the peptide chain. silantes.com

A common application of isotopically labeled dipeptides is in chemical isotope labeling (CIL) coupled with liquid chromatography-mass spectrometry (LC-MS) for the comprehensive analysis of dipeptides in complex biological samples. nih.gov This technique involves derivatizing the dipeptides with a labeling reagent that exists in both light (e.g., ¹²C) and heavy (e.g., ¹³C) forms, allowing for accurate relative quantification. nih.gov Such methods are invaluable for biomarker discovery and functional studies of dipeptides. nih.gov

Synthesis of Phosphinic Analogues of Methionine-Glutamic Acid Containing Peptides

The synthesis of phosphinic pseudopeptides, where a peptide bond is replaced by a non-hydrolyzable phosphinate moiety (-P(O)(OH)CH₂-), represents a significant area of research in medicinal chemistry. These analogues often act as transition-state inhibitors of metalloproteases. The construction of the phosphinic dipeptide backbone is a key challenge, with various strategies developed to achieve this. One notable approach is the synthesis of phosphinic analogues of methionine-glutamic acid (Met-Glu).

A reported method for synthesizing a phosphinic pseudo-N-protected Met-Glu peptide involves an amidoalkylation reaction. orscience.rucolab.ws This reaction utilizes a phosphonous acid containing a structural isostere of diethyl glutamate (B1630785), which reacts with ethyl carbamate (B1207046) and 3-(methylthio)propionaldehyde. orscience.rucolab.ws The resulting phosphinic pseudo-Met-Glu dipeptide can then undergo further modifications, such as the protection of the phosphoryl group and hydrolysis of the carboxylic acid esters. orscience.rucolab.ws

The general synthetic approach is outlined in the scheme below, which details the key steps from the starting materials to the protected phosphinic dipeptide.

Scheme 1: Synthesis of Protected Phosphinic Pseudo-Met-Glu

Generated code

Following the initial amidoalkylation, subsequent steps are typically required to deprotect the functional groups or to prepare the dipeptide for further elongation, for instance, in solid-phase peptide synthesis. mdpi.com This often involves the selective protection of the phosphinic acid group, for example, as an adamantyl ester, followed by the hydrolysis of the carboxylate esters of the glutamic acid residue. orscience.rucolab.ws

The table below summarizes the key reactants and the resulting product in the amidoalkylation step for the synthesis of the phosphinic pseudo-Met-Glu.

Table 1: Key Components in the Amidoalkylation for Phosphinic Pseudo-Met-Glu Synthesis

Role Compound Name Chemical Formula
Glutamic Acid AnaloguePhosphonous acid isostere of diethyl glutamateVaries based on protecting groups
Nitrogen SourceEthyl carbamateC₃H₇NO₂
Methionine Side Chain Source3-(methylthio)propionaldehydeC₄H₈OS
ProductProtected Phosphinic Pseudo-Met-GluVaries based on protecting groups

Detailed research findings indicate that the reaction conditions for the amidoalkylation can be optimized to improve yields. For instance, the presence of a catalytic amount of p-toluenesulfonic acid in acetic anhydride at room temperature has been shown to effectively produce the desired phosphinic peptide. researchgate.net

Further processing of the synthesized dipeptide is often necessary. The adamantyl group is a common choice for protecting the phosphinic acid moiety due to its stability during subsequent reaction steps. orscience.rucolab.ws Hydrolysis of the ester groups on the glutamate part of the molecule is then carried out to yield the free carboxylic acids, which can then be used in further peptide couplings. orscience.rucolab.ws The table below outlines the typical subsequent protection and deprotection steps.

Table 2: Subsequent Modification Steps for Phosphinic Pseudo-Met-Glu

Step Reaction Purpose Typical Reagents
1Adamantyl ProtectionProtection of the phosphinic acidAdamantyl bromide, Silver(I) oxide
2Ester HydrolysisDeprotection of the glutamic acid carboxyl groupsSodium hydroxide, Ethanol

The development of these synthetic methodologies allows for the creation of structurally diverse phosphinic peptide analogues for various biochemical and therapeutic investigations. mdpi.com

Biological Roles and Functional Investigations of H Met Glu Oh

H-Met-Glu-OH as an Endogenous Metabolite and its Physiological Context

Dipeptides are small molecules formed by the joining of two amino acids and are involved in various biological processes, including protein synthesis, cellular signaling, and nutrient absorption. dergipark.org.tr They can be generated through the breakdown of larger proteins. researchgate.net The presence of dipeptides and their transporters is crucial for cellular functions like growth and maintaining a stable internal environment. ontosight.ai

Glutamic acid is a key player in cellular metabolism and is the most abundant excitatory neurotransmitter in the vertebrate nervous system. wikipedia.orgwikipedia.org It is considered a non-essential amino acid in humans, as the body can synthesize it. wikipedia.org Methionine is an essential sulfur-containing amino acid vital for human development. glpbio.commediresonline.org It plays a role in various metabolic pathways, including the production of other sulfur-containing molecules. mediresonline.org Given that both methionine and glutamic acid are fundamental components of biological systems, the dipeptide this compound is considered an endogenous metabolite, meaning it is naturally found within organisms. targetmol.commedchemexpress.com

The physiological context of this compound is tied to the metabolism of its constituent amino acids. Glutamate (B1630785) metabolism is closely linked to the citric acid cycle, a central energy-producing pathway. clinicsearchonline.org Methionine metabolism is also integrated into central metabolic pathways. libretexts.org Dipeptides containing glutamine, a closely related amino acid to glutamic acid, are found in high concentrations in the liver, an organ with high metabolic activity. mdpi.com

Potential Bioactivities and Functional Aspects of this compound

While direct studies on this compound are not extensively available, the known functions of related peptides and its constituent amino acids provide a framework for its potential bioactivities.

The central nervous system (CNS), which includes the brain and spinal cord, has a high metabolic rate and is dependent on the interplay between metabolism and neuronal activity. uky.eduwikipedia.org Disruptions in CNS metabolism are implicated in various neurological diseases. uky.edu Glutamic acid is the most prevalent excitatory neurotransmitter in the vertebrate nervous system and is involved in cognitive functions like learning and memory. wikipedia.orgwikipedia.org

Some dipeptides have been shown to act as neurotransmitters or neuromodulators. numberanalytics.com Furthermore, certain synthetic dipeptide mimetics of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) have demonstrated neuroprotective and differentiation-inducing activities in cellular models. google.com For instance, the dipeptide mimetic GK-2 has shown potential in experimental models for Alzheimer's disease by promoting neuronal survival and differentiation. google.com This suggests that dipeptides can have significant relevance in the central nervous system.

Neurite outgrowth, the process of neurons extending their projections, is a fundamental aspect of neural development and regeneration. mdpi.comresearchgate.net Natural compounds are being explored for their potential to promote this process. mdpi.com

Studies have shown that individual amino acids can influence neurite outgrowth. For example, both valine and methionine have been found to promote neurite outgrowth in PC12 cells. mdpi.comresearchgate.net Interestingly, a mixture of these amino acids showed a synergistic effect, suggesting complex interactions. mdpi.comresearchgate.net However, in the same study, dipeptides composed of valine and methionine exhibited weak neurite outgrowth-promoting activity. mdpi.comresearchgate.net This highlights that the specific structure of the peptide is crucial for its activity. While direct evidence for this compound is lacking, the involvement of its constituent amino acid, methionine, in promoting neurite outgrowth suggests a potential, though likely complex, role in neural development.

Dipeptides are integral to various cellular processes. dergipark.org.trontosight.ai They serve as building blocks for proteins, are involved in nutrient uptake, and participate in cell signaling pathways. ontosight.ainumberanalytics.com Dipeptide transporters facilitate their movement across cell membranes, which is essential for cell growth and maintaining cellular homeostasis. ontosight.ai The diverse functions of dipeptides underscore their importance in fundamental biological activities. dergipark.org.trresearchgate.net

Antioxidant peptides are of significant interest for their ability to scavenge free radicals and inhibit lipid peroxidation. nih.gov The antioxidant activity of peptides is often attributed to the properties of their constituent amino acids. nih.gov

Methionine, a sulfur-containing amino acid, is known to be susceptible to oxidation and can act as an antioxidant by scavenging reactive oxygen species (ROS). nih.govpnas.org The reversible oxidation of methionine residues in proteins is considered a mechanism to protect cells from oxidative damage. nih.govresearchgate.net Dipeptides containing methionine have shown antioxidant properties, with the position of the methionine residue within the dipeptide influencing its activity. mdpi.com For example, dipeptides with a C-terminal methionine have demonstrated notable antioxidant capacity against certain radicals. mdpi.com

Glutamic acid can contribute to antioxidant defense by chelating metal ions. nih.govacs.org The combination of these properties from its constituent amino acids suggests that this compound could participate in antioxidant mechanisms. Studies on other dipeptides have confirmed that those containing methionine, tyrosine, or tryptophan residues often exhibit good antioxidant activity. nih.gov

Immunomodulatory peptides can influence the activity of the immune system. frontiersin.org Various dipeptides have been shown to possess immunomodulatory effects. wipo.intmdpi.commdpi.com For example, histidine-containing dipeptides have demonstrated excellent antioxidant and immunomodulatory properties. mdpi.com Some dipeptides can stimulate the proliferation of immune cells and modulate the production of cytokines, which are signaling molecules of the immune system. mdpi.com Muramyl dipeptide and its analogs are known to stimulate the immune system and have been studied for their potential as adjuncts in therapies. doi.org The ability of different dipeptides to inhibit or stimulate various cytokines suggests that their effects can be quite specific. mdpi.com While direct evidence for this compound is not available, the established immunomodulatory roles of other dipeptides suggest this as a potential area of function.

In Vitro Studies on this compound Bioactivity

Cell-Based Assays for Functional Characterization and Cellular Responses

In vitro studies are fundamental in characterizing the biological activities of peptides like this compound. Cell-based assays are pivotal in understanding how this dipeptide interacts with and influences cellular functions.

One of the primary areas of investigation for peptides containing methionine and glutamic acid residues is their interaction with cellular receptors. For instance, competitive displacement cell binding assays are employed to determine the binding affinity of such peptides. In a study involving a complex peptide containing a Met-NH2 terminal, the half-maximal inhibitory concentration (IC50) was determined using PC-3 cells, which are known to express gastrin-releasing peptide receptors (GRPr). aacrjournals.org The assay involved incubating the cells with a radiolabeled ligand (¹²⁵I-Tyr⁴-BBN) and increasing concentrations of the test peptide to measure the displacement of the radioligand. aacrjournals.org This type of assay is crucial for quantifying the peptide's receptor affinity.

Internalization and efflux analyses are also critical cell-based assays. These studies track the uptake and retention of a compound within cells over time. For example, the internalization of a ⁹⁹mTc-labeled peptide was studied in PC-3 cells at various time points. aacrjournals.org After incubation, surface-bound radioactivity was removed, and the internalized radioactivity was measured. aacrjournals.org Such experiments revealed that a significant percentage of the peptide was trapped and retained by the cells, indicating its potential for intracellular delivery or action. aacrjournals.org

Furthermore, cell viability assays, such as the MTT assay, are used to assess the cytoprotective or cytotoxic effects of a compound. This assay measures the metabolic activity of viable cells, which convert a soluble tetrazolium salt into an insoluble formazan (B1609692) precipitate. pnas.org For example, the effect of hepatocyte growth factor (HGF) on cell survival following UV irradiation was quantified using this method, demonstrating its cytoprotective capabilities. pnas.org

The table below summarizes key cell-based assays and their applications in characterizing peptide bioactivity.

Assay TypePurposeExample Application
Competitive Displacement Binding Assay To determine the binding affinity (IC50) of a peptide to its receptor.Measuring the affinity of a Met-containing peptide for GRPr on PC-3 cells. aacrjournals.org
Internalization and Efflux Analysis To study the uptake and retention of a peptide within cells.Tracking the internalization of a radiolabeled peptide in PC-3 cells over time. aacrjournals.org
MTT Assay To assess cell viability and metabolic activity in response to a peptide.Evaluating the cytoprotective effects of HGF/Met signaling. pnas.org
Caspase-3 Assay To measure apoptosis by quantifying the activity of caspase-3.Investigating the anti-apoptotic effects of HGF/Met signaling. pnas.org

Evaluation of Stability in Simulated Biological Milieus

The stability of a peptide in biological fluids is a critical determinant of its potential therapeutic efficacy. Simulated biological fluids (SBFs) are used to mimic the conditions a peptide would encounter in vivo. tandfonline.comresearchgate.net These fluids are typically acellular, protein-free solutions with ionic compositions similar to human blood plasma and are buffered to a physiological pH. nih.gov

Studies have shown that the stability of nanoparticles and other drug carriers can be evaluated in various SBFs, including simulated gastric and intestinal fluids, to predict their behavior after oral administration. d-nb.info For example, the colloidal stability of polymeric nanoparticles has been monitored over time in these fluids by observing changes in their size distribution. d-nb.info

The composition of SBFs can significantly impact the stability and dissolution of materials. tandfonline.com Key components that can influence these processes include organic molecules, redox-active species, and chelating agents. tandfonline.com For instance, the hydrolysis of the peptide prodrug pomaglumetad methionil was studied in various matrices, including human intestinal, liver, and kidney homogenates, as well as human plasma. nih.gov These studies identified the intestine and kidney as the primary sites of hydrolysis. nih.gov

The table below outlines different simulated biological fluids and their relevance in stability studies.

Simulated FluidBiological RelevanceKey Findings from Stability Studies
Simulated Gastric Juice Mimics the acidic environment of the stomach.Some nanoparticles show aggregation after prolonged incubation. d-nb.info
Simulated Intestinal Fluid Represents the environment of the small intestine.Can be a primary site for the hydrolysis of certain peptide prodrugs. nih.gov
Human Plasma Simulates the composition of blood.Can be involved in the clearance and metabolism of circulating prodrugs. nih.gov
Tissue Homogenates (e.g., kidney, liver) Represents the enzymatic environment of specific organs.Helps identify the primary organs responsible for peptide metabolism. nih.gov

Receptor Binding and Signaling Pathway Analysis

Understanding how this compound and related peptides interact with receptors and modulate signaling pathways is crucial for elucidating their mechanism of action. Receptor binding assays are a cornerstone of this research, allowing for the quantification of the affinity between a ligand and its receptor. revvity.co.jpbmglabtech.com These assays often use radiolabeled ligands to compete with the test compound for receptor binding sites. pnas.org

The analysis of signaling pathways often follows receptor binding studies. For instance, glutamate, a component of this compound, is a known signaling molecule in both animal and plant systems. frontiersin.org In animals, glutamate exerts its effects through ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors. frontiersin.org Activation of these receptors can lead to downstream events such as changes in intracellular calcium levels and the activation of kinase cascades. frontiersin.orgnih.gov

In plants, glutamate signaling has been shown to involve the activation of glutamate receptor-like (GLR) channels, leading to changes in root architecture. nih.gov Studies have identified key components of these signaling pathways, such as MEKK1 kinase. nih.gov

Gene network analysis can also be employed to understand the broader impact of a compound on cellular signaling. For example, transcriptome analysis has revealed that glutamate can upregulate the expression of numerous genes involved in metabolism, transport, and stress responses. frontiersin.orgoup.com

The table below summarizes key aspects of receptor binding and signaling pathway analysis.

Analysis TypeMethodologyKey Findings
Receptor Binding Assay Competitive displacement with radiolabeled ligands.Determines the binding affinity (Kd or IC50) of a peptide to its receptor. bmglabtech.comnih.gov
Signaling Pathway Analysis Measurement of downstream effectors (e.g., Ca2+ flux, kinase activation).Elucidates the intracellular mechanisms triggered by receptor activation. pnas.orgfrontiersin.orgnih.gov
Gene Network Analysis Transcriptome and metabolome profiling.Identifies broad changes in gene expression and metabolic pathways in response to the peptide. oup.comresearchgate.net

In Vivo Investigations of this compound and Related Peptides

Application in Animal Models for Assessing Biological Efficacy

Animal models are indispensable for evaluating the biological efficacy of peptides in a whole-organism context. nih.govnih.govnih.gov These models allow researchers to study the effects of a compound on complex physiological processes that cannot be replicated in vitro.

For peptides related to this compound, animal models of neurological and metabolic disorders are particularly relevant. google.comnih.govd-nb.info For example, rodent models are commonly used to investigate the effects of compounds on the central nervous system. researchgate.net Studies in animal models can assess a range of outcomes, from behavioral changes to alterations in neurotransmitter levels. nih.gov

In the context of metabolic diseases, diet-induced animal models are frequently used to mimic human conditions such as metabolic syndrome. nih.govd-nb.info These models allow for the evaluation of a compound's effects on parameters like glucose metabolism, lipid profiles, and hormone levels. nih.gov

The table below provides examples of animal models and their applications in peptide research.

Animal ModelResearch AreaAssessed Outcomes
Rodent Models of Neurological Disease NeuroscienceBehavioral changes, cognitive function, neurotransmitter levels. nih.govgoogle.comresearchgate.net
Diet-Induced Obesity Models Metabolic DiseaseGlucose tolerance, insulin (B600854) sensitivity, lipid profiles. nih.govd-nb.info
Tumor-Bearing Rodent Models OncologyTumor growth, biodistribution of imaging agents. aacrjournals.org

Pharmacokinetic and Biodistribution Studies in Preclinical Models

Pharmacokinetic (PK) studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. dovepress.comnih.govwashington.edu These studies are typically conducted in preclinical animal models to determine key parameters such as bioavailability, half-life, and clearance. dovepress.comnih.gov

For example, a study on an oral glucokinase activator involved measuring its plasma concentrations at various time points after administration to determine its pharmacokinetic profile, including its maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life. dovepress.com

Biodistribution studies, often using radiolabeled compounds, provide information on where a compound accumulates in the body. google.comcuni.cz This is particularly important for targeted therapies and imaging agents. For instance, the biodistribution of a radiolabeled peptide was assessed in tumor-bearing mice to evaluate its potential as a tumor-imaging agent. aacrjournals.org

The table below summarizes key pharmacokinetic and biodistribution parameters.

ParameterDescriptionImportance
Bioavailability The fraction of an administered dose that reaches the systemic circulation. wikipedia.orgDetermines the effective dose of a compound.
Half-life (t1/2) The time it takes for the plasma concentration of a compound to decrease by half. dovepress.comnih.govInfluences the dosing frequency.
Clearance (CL) The volume of plasma cleared of the compound per unit time. dovepress.comIndicates the efficiency of elimination.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. wikipedia.orgProvides insight into the extent of tissue distribution.
Biodistribution The distribution of a compound throughout the various tissues and organs of the body. google.comcuni.czCrucial for assessing target engagement and potential off-target effects.

Metabolism and Biotransformation of H Met Glu Oh

Catabolism of Methionine and Glutamic Acid within the H-Met-Glu-OH Dipeptide

Once this compound is hydrolyzed, its constituent amino acids, L-methionine and L-glutamic acid, are released and enter their distinct catabolic pathways. The cell does not catabolize the dipeptide directly; rather, it utilizes the individual amino acids.

The catabolism of most amino acids begins with the removal of the α-amino group through transamination or oxidative deamination, after which the remaining carbon skeletons are funneled into central metabolic pathways. nih.gov In extrahepatic tissues, the dominant acceptor for the amino group during transamination is pyruvate, which generates alanine (B10760859), while glutamate (B1630785) itself is a key acceptor for ammonia (B1221849), forming glutamine. researchgate.net

Methionine Catabolism: The breakdown of methionine is a multi-step process that can lead to the formation of succinyl-CoA, an intermediate of the citric acid cycle. libretexts.org It can also be converted to cysteine. libretexts.orgwikipedia.org A key initial step is its conversion to S-Adenosyl-Methionine (SAM), a major methyl group donor in numerous cellular reactions. libretexts.orgwikipedia.org In yeast, methionine is first transaminated to α-keto-γ-(methylthio)butyrate. oup.com This pathway ultimately produces α-ketobutyrate, a carbon skeleton that can be re-utilized by the cell. oup.com

Glutamic Acid Catabolism: Glutamic acid is a central molecule in amino acid metabolism. wikipedia.org It can be deaminated by glutamate dehydrogenase to yield α-ketoglutarate, an intermediate in the citric acid cycle, and ammonia. wikipedia.orgplos.org This reaction is a key link between amino acid and carbohydrate metabolism. wikipedia.org Alternatively, glutamate can transfer its amino group to various α-keto acids via transamination reactions, forming other amino acids and α-ketoglutarate. libretexts.orgwikipedia.org For example, the transamination of glutamate with oxaloacetate yields aspartate and α-ketoglutarate. wikipedia.org In the liver, the nitrogen from glutamate can be directed towards the urea (B33335) cycle for excretion. wikipedia.orgkarger.com

Enzymatic Hydrolysis and Degradation Pathways of this compound

The initial and obligatory step in the metabolism of this compound is the cleavage of the peptide bond linking the methionine and glutamic acid residues. This process, known as enzymatic hydrolysis, is carried out by various proteases and peptidases. The degree of hydrolysis (DH) is a measure of the extent to which peptide bonds have been cleaved. wur.nl

Dipeptides are typically hydrolyzed by dipeptidases, which are present in the brush border of the small intestine and within intestinal cells. The process results in the release of free amino acids, which are then absorbed into the bloodstream. The specificity of proteases can influence which peptide bonds are preferentially cleaved. wur.nl For instance, alkaline protease, an endonuclease, shows a preference for cleaving peptide bonds adjacent to hydrophobic and aromatic amino acids, including glutamic acid and methionine. researchgate.net Enzymatic hydrolysis leads to a decrease in molecular mass and an increase in ionizable groups, which alters the chemical properties of the resulting molecules. wur.nl

Enzyme ClassExample EnzymeAction on this compoundCellular Location
Peptidases DipeptidasesCleaves the peptide bond between Methionine and Glutamic acid.Small intestine (brush border, cytoplasm)
Proteases Alkaline ProteaseCan hydrolyze peptide bonds involving Glu and Met residues. researchgate.netVarious tissues, commercial applications
Proteases TrypsinCleaves at the carboxyl side of lysine (B10760008) and arginine, not specific for Met-Glu bond.Digestive system
Proteases PepsinCleaves preferentially at aromatic amino acids, not specific for Met-Glu bond.Stomach

This table provides examples of enzymes involved in peptide bond cleavage. Specific dipeptidases are the primary enzymes for this compound hydrolysis in a biological context.

Integration of this compound Constituents into Central Metabolic Networks

Following hydrolysis, the liberated methionine and glutamic acid are integrated into the body's vast and interconnected metabolic networks. They serve as building blocks for protein synthesis or are channeled into catabolic pathways for energy production or conversion into other essential molecules.

Methionine metabolism is central to cellular function and involves three key interconnected pathways: the methionine cycle, the transsulfuration pathway, and the salvage pathway. researchgate.netnih.gov

The Methionine Cycle: In this cycle, methionine is converted to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT). nih.govbio-rad.com SAM is the universal methyl donor for the methylation of DNA, RNA, proteins, and other metabolites. researchgate.netbio-rad.com After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. bio-rad.com Homocysteine can be remethylated to regenerate methionine, completing the cycle. creative-proteomics.com

The Transsulfuration Pathway: Alternatively, homocysteine can be directed away from the methionine cycle and into the transsulfuration pathway. creative-proteomics.comnih.gov Here, it is irreversibly converted to cystathionine (B15957) and then to cysteine, a precursor for the antioxidant glutathione (B108866) (GSH). researchgate.netcreative-proteomics.com This pathway is crucial for maintaining redox balance. researchgate.net

The Methionine Salvage Pathway: This pathway recycles byproducts from polyamine synthesis to regenerate methionine, conserving the essential amino acid. researchgate.netnih.gov

PathwayKey InputKey EnzymesKey Output/Function
Methionine Cycle Methionine, ATPMethionine Adenosyltransferase (MAT), Methyltransferases, SAH HydrolaseS-adenosylmethionine (SAM) for methylation reactions, regeneration of Methionine. researchgate.netbio-rad.com
Transsulfuration Pathway Homocysteine, SerineCystathionine β-synthase (CBS), Cystathionine γ-lyase (CGL)Cysteine for glutathione (GSH) synthesis, redox balance. researchgate.netcreative-proteomics.com
Salvage Pathway 5'-methylthioadenosine (MTA)Multiple enzymesRegeneration of methionine from polyamine synthesis byproducts. nih.gov

Glutamic acid (glutamate) is a non-essential amino acid that sits (B43327) at the crossroads of numerous metabolic pathways. karger.com Its metabolism is compartmentalized within cells and is fundamental to nitrogen and energy balance. karger.com

Transamination: Glutamate is a key participant in transamination reactions, catalyzed by aminotransferases. wikipedia.org It acts as an amino group donor, converting α-keto acids into their corresponding amino acids, while glutamate itself is converted to α-ketoglutarate. wikipedia.org This process is central to the synthesis of non-essential amino acids.

Oxidative Deamination: The enzyme glutamate dehydrogenase (GDH) catalyzes the oxidative deamination of glutamate to α-ketoglutarate and free ammonia. wikipedia.orgplos.org This reaction provides a direct link between amino acid catabolism and the citric acid cycle, allowing the carbon skeleton to be used for energy production. libretexts.org The released ammonia can then enter the urea cycle in the liver. wikipedia.org

Glutamine Synthesis: Glutamate can be converted to glutamine by the enzyme glutamine synthetase, a reaction that incorporates free ammonia. karger.comphysiology.org Glutamine is a major carrier of nitrogen between tissues. karger.com

Pathway/ReactionKey InputKey EnzymeKey Output/Function
Transamination Glutamate, α-keto acidAminotransferases (e.g., Aspartate aminotransferase)α-ketoglutarate, new amino acid; Links amino acid pools. wikipedia.orgnih.gov
Oxidative Deamination Glutamate, NADP+Glutamate Dehydrogenase (GDH)α-ketoglutarate, NH3, NADPH; Feeds into TCA cycle and urea cycle. wikipedia.orgplos.org
Glutamine Synthesis Glutamate, ATP, NH3Glutamine Synthetase (GS)Glutamine; Nitrogen transport, ammonia detoxification. karger.comphysiology.org
GABA Synthesis GlutamateGlutamate decarboxylaseGamma-aminobutyric acid (GABA); Major inhibitory neurotransmitter. physiology.org

Pathways of Methionine Metabolism and Its Derivatives[11],

Potential Roles in Amino Acid Homeostasis and Nutrient Signaling Mechanisms

Beyond their roles as metabolic substrates, dipeptides and their constituent amino acids are increasingly recognized as signaling molecules that influence cellular processes and maintain amino acid homeostasis. ontosight.aiacs.org

Methionine restriction is known to impact lifespan and metabolic health, highlighting its role in nutrient sensing pathways. plos.org Glutamate dehydrogenase is allosterically regulated by leucine, linking the metabolism of one amino acid to another and to the cell's energy status. portlandpress.com In yeast, methionine and glutamic acid have been identified as having a significant impact on chronological lifespan, acting through nutrient-sensing pathways like GCN2. plos.org Specific dipeptides can also act as persistent signaling molecules, suggesting that this compound could potentially influence cellular signaling pathways following its transport into the cell, although this is speculative and requires further research. nih.gov The transport of dipeptides is a regulated process that can influence cell growth by providing essential amino acids for protein synthesis and helping cells respond to stress, such as amino acid limitation. ontosight.ai

Enzymatic Interactions and Regulation Involving H Met Glu Oh

Identification and Characterization of Peptidases and Proteases Acting on H-Met-Glu-OH

Peptidases, or proteases, are enzymes that hydrolyze peptide bonds. They are broadly categorized into endopeptidases, which cleave within a peptide chain, and exopeptidases, which act on the ends of a peptide. uomustansiriyah.edu.iqnih.govcreative-enzymes.com this compound, as a dipeptide, is a primary target for exopeptidases.

Exopeptidases relevant to this compound metabolism include:

Aminopeptidases : These enzymes cleave the peptide bond at the N-terminus of a peptide, releasing a single amino acid. uomustansiriyah.edu.iqditki.com A broad-specificity aminopeptidase, such as the M61 peptidase from Xanthomonas campestris, has been shown to cleave methionine from the N-terminus of peptides. rcsb.org

Dipeptidases : These enzymes specifically hydrolyze dipeptides into their two constituent amino acids. uomustansiriyah.edu.iqditki.com They are crucial in the final stages of protein digestion and amino acid recycling. nih.gov

Specific proteases may also cleave at the methionine residue. For instance, Proteinase K exhibits a preference for cleaving peptide bonds adjacent to the carboxyl group of aliphatic or aromatic amino acids, including methionine. expasy.org While typically acting on larger polypeptides, this specificity highlights the biochemical recognition of the methionine residue.

Table 1: Classification of Peptidases Potentially Acting on this compound

This compound as a Substrate or Potential Modulator of Specific Enzymes

Beyond simple hydrolysis, this compound and related dipeptides can serve as substrates or modulators for several specific and crucial enzyme systems.

Flavin-containing monooxygenases (FMOs) are a family of enzymes that specialize in the oxygenation of soft nucleophilic heteroatoms, such as sulfur and nitrogen, found in a wide array of compounds. mdpi.comwikipedia.org The FMO catalytic cycle requires FAD, NADPH, and molecular oxygen. wikipedia.orgcore.ac.uk Methionine has been identified as an endogenous substrate of FMOs. mdpi.com The sulfur atom in the methionine side chain of this compound is a likely target for FMO-catalyzed oxygenation. This reaction would convert the sulfide (B99878) group to a sulfoxide (B87167), altering the dipeptide's chemical properties. While FMOs are well-characterized in detoxifying xenobiotics, their action on endogenous molecules like methionine suggests a role in regulating metabolic pathways. mdpi.comfrontiersin.org

Dipeptidyl peptidases (DPPs) are exopeptidases that cleave X-Pro or X-Ala dipeptides from the N-terminus of polypeptides. nih.govresearchgate.net The most studied of these, Dipeptidyl Peptidase IV (DPP-IV), is a therapeutic target for type 2 diabetes. While its primary substrates have proline or alanine (B10760859) at the penultimate position, numerous other dipeptides can act as inhibitors by binding to the active site. researchgate.netresearchgate.net

Research has shown that various dipeptides can inhibit DPP-IV activity. researchgate.netmdpi.com A study on γ-linked glutamyl dipeptides demonstrated that γ-Glu-Met acts as a competitive inhibitor of DPP-IV. researchgate.net Although this compound is an α-linked peptide, this finding suggests that the Met-Glu structure can be recognized by the DPP-IV active site, potentially acting as a modulator of its activity. The inhibitory effect often depends on the hydrophobicity of the N-terminal amino acid. researchgate.net

This compound may play a role in glutathione (B108866) (GSH) metabolism, primarily through its interaction with renal dipeptidase. Renal dipeptidase (also known as membrane dipeptidase or dehydropeptidase I) is a zinc metalloenzyme located in the kidney that hydrolyzes a wide range of dipeptides. asm.orgnih.gov It is associated with glutathione metabolism because it participates in the breakdown of precursors for GSH synthesis. rcsb.orgtaylorandfrancis.com The breakdown of extracellular GSH by γ-glutamyl transpeptidase yields glutamate (B1630785) and the dipeptide cysteinyl-glycine; this dipeptide is then cleaved by dipeptidases to provide cysteine and glycine (B1666218) for intracellular GSH resynthesis. nih.govresearchgate.netaacrjournals.org

Studies of human renal dipeptidase indicate a preference for substrates with a bulky, hydrophobic group at the N-terminal position. nih.gov The methionine residue in this compound fits this profile, suggesting that the dipeptide is a likely substrate for this enzyme. By being hydrolyzed, this compound can release glutamic acid, which is a direct precursor for GSH synthesis.

The hydrolysis of this compound by peptidases directly impacts amino acid metabolism by releasing free methionine and glutamic acid into the cellular pool. These amino acids can then enter various metabolic pathways. Furthermore, some enzymes of amino acid metabolism are directly affected by dipeptides. In plants, for example, certain dipeptides have been shown to inhibit enzymes involved in carbon and amino acid metabolism, suggesting a regulatory role. frontiersin.org

Glutamate carboxypeptidase II (GCPII) is another relevant enzyme. While its primary substrate is N-acetyl-aspartyl-glutamate (NAAG), studies on its specificity found that it can cleave other dipeptides. avcr.cz Notably, the protected dipeptide Ac-Glu-Met was identified as a substrate for GCPII, demonstrating that the enzyme can recognize and hydrolyze a peptide with a C-terminal methionine. avcr.cz This indicates that the Met-Glu linkage is recognized by specific carboxypeptidases involved in neurotransmitter metabolism.

Table 2: Potential Enzymatic Interactions of this compound

Influence on Enzymes Involved in Glutathione Metabolism (Inference from Renal Dipeptidase)

Structural Basis of Enzyme-H-Met-Glu-OH Recognition and Interaction

The interaction between an enzyme and a dipeptide like this compound is governed by the three-dimensional structure of the enzyme's active site. nih.gov Structural studies of various peptidases and peptide-binding proteins reveal common principles for dipeptide recognition. researchgate.net

Key interactions typically involve:

Backbone Anchoring : The free N-terminus (amino group) and C-terminus (carboxyl group) of the dipeptide form critical hydrogen bonds or ionic interactions with specific residues in the enzyme's active site. asm.org For example, in dipeptidyl peptidase IV, the free amino terminus of the substrate interacts with a glutamate motif (Glu-205/Glu-206). pnas.orgnih.gov

Specificity Pockets : The active site contains subsites (pockets) that accommodate the side chains of the amino acid residues, determining the enzyme's specificity. scilit.com For this compound, the enzyme would require an S1 pocket that can accommodate the non-polar, bulky methionine side chain and an S2 pocket that interacts with the acidic glutamate side chain.

Catalytic Residues : For hydrolytic enzymes, a catalytic triad (B1167595) (e.g., Ser-His-Asp in serine proteases) or a metal cofactor (e.g., zinc in metallopeptidases like renal dipeptidase) is positioned to attack the peptide bond. rcsb.orgnih.gov The structure of a renal dipeptidase homolog reveals a dinuclear zinc center in the active site, which is crucial for catalysis. rcsb.orgnih.gov

In the case of this compound, an enzyme's active site would likely feature a hydrophobic pocket to bind the methionine side chain and specific residues (e.g., basic amino acids like Arginine or Lysine) to form favorable ionic interactions with the negatively charged carboxyl group of the glutamate side chain. asm.org

Structure Activity Relationship Sar Studies of H Met Glu Oh and Its Derivatives

Theoretical Frameworks for Dipeptide Structure-Activity Relationships

The study of structure-activity relationships (SAR) for dipeptides is grounded in the principle that the biological effect of a molecule is a function of its three-dimensional structure and physicochemical properties. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this field, creating mathematical models to correlate the chemical structure of peptides with their bioactivity. mdpi.comfrontiersin.org This approach relies on calculating molecular descriptors for each peptide, which quantify various properties.

Key theoretical considerations in dipeptide SAR include:

Amino Acid Composition and Sequence: The specific amino acids and their order in the dipeptide are paramount. The properties of the side chains (e.g., hydrophobicity, size, charge, polarity) and their spatial arrangement dictate the potential for interaction with a biological target. researchgate.netfrontiersin.org For instance, the presence of hydrophobic or aromatic amino acids at the N-terminus is often favorable for certain biological activities. researchgate.net

Physicochemical Properties: Descriptors such as molecular weight, logP (lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors are frequently used in QSAR studies. mdpi.com These properties influence the peptide's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to a receptor.

Conformational Flexibility: Dipeptides can exist in various conformations (spatial arrangements). The biologically active conformation, often resembling a specific turn or fold, is crucial for receptor binding. ajol.infoacs.org Techniques like molecular mechanics and Density Functional Theory (DFT) are used to calculate stable conformations and their energy parameters. ajol.info

N- and C-Terminal Modifications: Modifying the terminal amino and carboxyl groups can significantly impact a peptide's stability and activity. Acetylation of the N-terminus or amidation of the C-terminus can protect the dipeptide from degradation by peptidases and alter its binding characteristics. rsc.orgmdpi.com

These frameworks provide a systematic approach to understanding how structural variations in dipeptides like H-Met-Glu-OH can translate into changes in biological function, guiding the design of more potent and specific analogues. nih.gov

Elucidating Key Structural Determinants for this compound Bioactivity and Specificity

Research has identified this compound as a novel antiplatelet and antithrombotic agent, with its bioactivity linked to specific structural features that enable it to modulate cellular signaling pathways. nih.gov A key study demonstrated that this compound, isolated from silver carp (B13450389) skin collagen hydrolysates, effectively inhibits platelet aggregation and thrombus formation. nih.gov

The primary structural determinants for the bioactivity of this compound are:

The Methionine Residue (N-Terminus): The N-terminal methionine provides a hydrophobic character to the dipeptide. Hydrophobicity is a critical factor in the interaction of many peptides with their biological targets, often facilitating entry into the hydrophobic pockets of receptors or enzymes. mdpi.com The sulfur-containing side chain of methionine may also contribute to specific interactions within the binding site.

The Glutamic Acid Residue (C-Terminus): The C-terminal glutamic acid possesses a negatively charged carboxyl group in its side chain at physiological pH. This acidic residue can form crucial ionic bonds or hydrogen bonds with positively charged or polar residues in a receptor's active site. rsc.orgmdpi.com This electrostatic interaction is often essential for anchoring the ligand and ensuring binding specificity.

The Peptide Bond: The amide linkage between methionine and glutamic acid provides structural rigidity and defines the spatial relationship between the two amino acid side chains. Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) is fundamental to forming stable interactions with a biological target. acs.org

These determinants collectively create a molecule with the precise stereochemical and electronic properties required to interact specifically with the Gq-protein signaling pathway, leading to its potent antiplatelet effects without significantly impacting bleeding time, which highlights its specificity. nih.gov

Rational Design and Synthesis of this compound Analogues for Enhanced Bioactivity

Rational design strategies aim to systematically modify the structure of a lead compound like this compound to improve its therapeutic properties, such as potency, selectivity, and metabolic stability. mdpi.commdpi.com This process involves making targeted chemical changes based on the SAR understanding of the parent molecule. The synthesis of these analogues is typically achieved using solid-phase peptide synthesis (SPPS), which allows for the precise incorporation of modified amino acids. mdpi.comresearchgate.net

Potential design strategies for this compound analogues include:

Amino Acid Substitution:

At the N-Terminus (Met position): Replacing methionine with other hydrophobic amino acids (e.g., Leucine, Isoleucine, Valine, or Phenylalanine) could probe the importance of the side chain's size, shape, and hydrophobicity for receptor binding. nih.gov Substituting with a non-natural amino acid like Cyclohexylalanine could further enhance hydrophobicity.

At the C-Terminus (Glu position): Replacing glutamic acid with aspartic acid would shorten the side chain by one methylene (B1212753) group, testing the spatial requirements for the acidic group. Substitution with glutamine would replace the carboxyl group with an amide, evaluating the necessity of the negative charge for activity. researchgate.net

Terminal Modifications:

N-Terminal Acylation: Adding an acetyl group to the N-terminus can increase stability against aminopeptidases and may enhance binding. mdpi.com

C-Terminal Amidation: Converting the C-terminal carboxylic acid to an amide removes the negative charge and increases resistance to carboxypeptidases, which can improve the peptide's half-life and membrane permeability. rsc.org

Peptide Bond Isosteres: Replacing the scissile amide bond with a non-hydrolyzable mimic (e.g., a reduced amide bond, -CH₂-NH-) can dramatically increase the peptide's stability in vivo by making it resistant to proteolytic enzymes. rsc.org

Cyclization: Creating a cyclic analogue, for example, by forming an amide bond between the N-terminus and the side chain of the glutamic acid, can lock the peptide into a more rigid, biologically active conformation. rsc.orgresearchgate.net This often leads to increased receptor affinity and stability.

The following table outlines a hypothetical set of this compound analogues and the rationale for their design.

AnalogueModificationDesign RationalePredicted Effect
Leu-Glu-OHSubstitution (Met → Leu)Evaluate the role of the thioether group in methionine.Potentially altered hydrophobic interactions.
Met-Asp-OHSubstitution (Glu → Asp)Assess the importance of side-chain length for the acidic group's position.May decrease binding if precise positioning is required.
Ac-Met-Glu-OHN-terminal acetylationIncrease stability against aminopeptidases.Enhanced biological half-life.
H-Met-Glu-NH₂C-terminal amidationRemove negative charge and increase stability against carboxypeptidases.Improved stability and altered electrostatic interactions.
Met[ψ(CH₂-NH)]GluAmide bond reductionIntroduce resistance to protease cleavage.Significantly increased in vivo stability.

Computational Modeling and Molecular Docking Studies of this compound Interactions

Computational modeling and molecular docking are powerful in silico tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at a molecular level. nih.gov These methods provide insights into the binding mode, affinity, and the specific forces that stabilize the ligand-receptor complex, which can guide the rational design of more effective analogues. mdpi.comnih.gov

For this compound, which has been shown to target the Gq-protein signaling pathway, a typical molecular docking study would involve the following steps: nih.gov

Preparation of Structures: The three-dimensional structures of the ligand (this compound) and the receptor (a homology model or crystal structure of the Gq-protein) are prepared. This involves generating the 3D coordinates, assigning correct protonation states, and minimizing the energy of the structures. nih.gov

Docking Simulation: A docking algorithm is used to systematically sample a vast number of possible orientations and conformations of the dipeptide within the defined binding site of the Gq-protein. nih.gov

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding free energy. The pose with the lowest energy score is typically predicted as the most stable binding mode. Analysis of this top-ranked pose reveals key interactions, such as:

Hydrogen Bonds: Identifying specific amino acid residues in the receptor that form hydrogen bonds with the peptide's backbone or side chains. acs.org

Electrostatic Interactions: Visualizing the ionic bond between the carboxyl group of glutamic acid and a positively charged residue (e.g., Lysine (B10760008) or Arginine) in the binding pocket.

Hydrophobic Interactions: Mapping the contacts between the methionine side chain and hydrophobic residues (e.g., Leucine, Valine, Phenylalanine) within the receptor. nih.gov

A study on this compound's interaction with the Gq-protein could yield results similar to those presented in the hypothetical table below, providing a quantitative and qualitative understanding of the binding event.

Interaction ParameterDescriptionHypothetical Finding for this compound and Gq-Protein
Binding Energy (kcal/mol)Estimated free energy of binding; more negative values indicate stronger affinity.-8.5 kcal/mol
Hydrogen BondsSpecific donor-acceptor pairs between ligand and receptor.Met (backbone NH) with Gln312; Glu (side chain COOH) with Ser288; Glu (backbone CO) with Arg183.
Electrostatic InteractionsIonic bonds between charged groups.Glu side chain (-COO⁻) forms a salt bridge with Lys209 (+) in the binding pocket.
Hydrophobic InteractionsContacts with nonpolar residues.Met side chain interacts with a hydrophobic pocket formed by Leu179, Val182, and Phe310.

Such computational analyses are invaluable for confirming experimental SAR data and for predicting how structural modifications to this compound might enhance its binding affinity and specificity for its target. mdpi.comresearchgate.net

Advanced Analytical Methodologies for H Met Glu Oh Research

Chromatographic Techniques for Separation and Quantification of H-Met-Glu-OH

Chromatography is the cornerstone for isolating this compound from complex biological matrices and for its quantification. The polar nature of this dipeptide, owing to its free amine and carboxylic acid groups, presents specific challenges that are addressed by various chromatographic strategies.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and peptides. myfoodresearch.comnih.gov Due to the lack of a strong chromophore in this compound, direct UV detection at higher wavelengths is often insensitive. Therefore, analysis typically requires either low-wavelength UV detection or, more commonly, derivatization to attach a chromophoric or fluorophoric tag to the molecule. myfoodresearch.combco-dmo.org

Key Approaches for HPLC Analysis:

Reversed-Phase (RP-HPLC): While challenging for highly polar molecules, RP-HPLC can be used for this compound, often with ion-pairing agents or after derivatization, which increases the hydrophobicity of the analyte. researchgate.netresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for polar compounds like underivatized dipeptides. jocpr.com It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the retention of analytes that would elute too quickly in reversed-phase mode. jocpr.comhelixchrom.com

Derivatization: Pre- or post-column derivatization is a common strategy to enhance detection sensitivity. myfoodresearch.com Reagents like o-phthaldialdehyde (OPA) react with the primary amine of the N-terminal methionine to yield a fluorescent product, while Phenyl isothiocyanate (PITC) reacts to form a UV-active derivative. bco-dmo.orgresearchgate.net

Detection Modes:

UV-Vis Detection: Useful for derivatized this compound or for underivatized samples at low wavelengths (~210 nm) where the peptide bond absorbs. thermofisher.com

Fluorescence Detection: Offers high sensitivity and selectivity when used with fluorescent derivatizing agents like OPA. bco-dmo.org

Below is a table summarizing typical HPLC conditions for the analysis of amino acids and peptides, which are applicable to this compound.

Interactive Table 1: Representative HPLC Conditions for Dipeptide Analysis

Parameter Method 1: RP-HPLC (Derivatized) Method 2: HILIC (Underivatized)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net HILIC Silica-based (e.g., 250 mm x 4.6 mm, 5 µm) jocpr.com
Mobile Phase A Aqueous buffer (e.g., 0.05 M Ammonium (B1175870) Acetate, pH 6.5) researchgate.net 2.5 mM Potassium Dihydrogen Phosphate, pH 2.85 jocpr.com
Mobile Phase B Acetonitrile researchgate.net Acetonitrile jocpr.com
Gradient Gradient elution from low to high organic phase concentration. researchgate.net Isocratic (e.g., 25:75 A:B) or gradient elution. jocpr.com
Detection UV at 254 nm (for PITC derivatives) researchgate.net or Fluorescence (for OPA derivatives). bco-dmo.org UV at <220 nm or coupled with Mass Spectrometry. jocpr.com
Derivatization Pre-column with Phenyl isothiocyanate (PITC). researchgate.net None required. jocpr.com

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound, offering exceptional sensitivity and selectivity without the need for derivatization. nih.gov This technique allows for the confident identification and accurate quantification of the dipeptide in complex mixtures such as plasma, tissue extracts, and food samples. nih.govacs.org

The process involves separating the analyte using liquid chromatography, ionizing it (commonly with Electrospray Ionization, ESI), and then using two mass analyzers in series. The first (Q1) selects the precursor ion (the ionized this compound molecule), which is then fragmented in a collision cell (q2). The second mass analyzer (Q3) separates the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity. nih.gov

Key Features of LC-MS/MS Analysis:

High Sensitivity and Specificity: Capable of detecting this compound at very low concentrations. nih.gov

Accurate Quantification: Achieved by using stable isotope-labeled internal standards (e.g., 13C, 15N-labeled this compound) that co-elute with the analyte but are distinguished by mass, correcting for matrix effects and variations in instrument response. nih.gov

Metabolite Profiling: Enables the simultaneous analysis of this compound and other related metabolites in a single run, providing a snapshot of the metabolic state. nih.gov

Chromatography: HILIC is often the preferred separation mode for underivatized amino acids and dipeptides in LC-MS/MS to achieve good retention and peak shape. nih.govnih.gov

Interactive Table 2: Typical LC-MS/MS Parameters for this compound Analysis

Parameter Typical Setting Rationale
LC Column HILIC or Reversed-Phase C18 nih.govtandfonline.com HILIC for retaining the polar underivatized dipeptide; RP for derivatized forms.
Mobile Phase Water/Acetonitrile with formic acid or ammonium formate (B1220265) helixchrom.commtc-usa.com Volatile additives compatible with MS detection that aid ionization.
Ionization Mode Positive Electrospray Ionization (ESI+) The free amino group is readily protonated to form [M+H]⁺ ions.
Precursor Ion (Q1) m/z 279.1 (for [M+H]⁺ of C₁₀H₁₈N₂O₅S) tgpeptides.com Selects the molecular ion of this compound for fragmentation.
Product Ions (Q3) Fragments corresponding to the loss of functional groups (e.g., loss of H₂O, CO) or cleavage of the peptide bond. Specific fragments confirm the identity of the precursor ion.
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov Provides highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound, but it requires a crucial derivatization step. sigmaaldrich.com Peptides and their constituent amino acids are non-volatile and thermally labile due to their polar functional groups (-COOH, -NH₂, side chains). mdpi.com Derivatization converts these polar groups into less polar, more volatile, and more thermally stable moieties, allowing them to be analyzed by GC. sigmaaldrich.comresearchgate.net

Derivatization Process: The most common approach is a two-step derivatization involving methoximation followed by silylation. mdpi.com Alternatively, reactions with chloroformates (e.g., propyl chloroformate) or the formation of TBDMS (tert-butyldimethylsilyl) derivatives can be used. sigmaaldrich.comd-nb.info

A significant challenge in the derivatization of glutamyl peptides is the potential for intramolecular cyclization to form pyroglutamate (B8496135) derivatives, which must be accounted for in the analytical method. mdpi.comresearchgate.net

Analytical Workflow:

Derivatization: The sample containing this compound is treated with one or more derivatizing agents (e.g., MSTFA, MTBSTFA). sigmaaldrich.commdpi.com

GC Separation: The volatile derivatives are separated on a capillary column based on their boiling points and interactions with the stationary phase.

MS Detection: The separated compounds are ionized (typically by Electron Ionization, EI), and the resulting mass spectrum provides a fragmentation pattern that serves as a "fingerprint" for identification.

Interactive Table 3: Common Derivatization Reagents for GC-MS Analysis of Peptides

Derivatization Reagent Target Functional Group(s) Derivative Formed Key Characteristics
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) -OH, -NH₂, -SH, -COOH Trimethylsilyl (B98337) (TMS) ether/ester/amine Common silylating agent, but derivatives can be moisture-sensitive. gcms.cz
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) -OH, -NH₂, -SH, -COOH tert-Butyldimethylsilyl (TBDMS) Forms more stable derivatives compared to TMS, less sensitive to moisture. sigmaaldrich.com
Alkyl Chloroformates (e.g., Propyl Chloroformate) -NH₂, -COOH N-alkoxycarbonyl alkyl esters Rapid, single-step reaction under aqueous conditions. researchgate.netd-nb.info
Pentafluoropropionic Anhydride (B1165640) (PFPA) -NH₂, -OH Pentafluoropropionyl amides/esters Used after esterification; creates derivatives with excellent properties for electron-capture detection. mdpi.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification, Quantitation, and Metabolite Profiling[24],[2],

Capillary Electrophoresis (CE) for High-Resolution Analysis of this compound

Capillary Electrophoresis (CE) has emerged as a powerful separation technique for the analysis of peptides and amino acids, offering significant advantages in efficiency, speed, and minimal sample consumption. colby.eduoup.com Its application to the dipeptide this compound (Methionylglutamic acid) allows for high-resolution separation from other analytes in complex mixtures. The fundamental principle of CE lies in the differential migration of charged species within a narrow-bore capillary filled with a background electrolyte (BGE) under the influence of a high electric field. nih.gov

The separation mechanism in the most common mode, Capillary Zone Electrophoresis (CZE), is based on the charge-to-size ratio of the analyte. nih.gov For this compound, which possesses both a free amine group from methionine and a free carboxylic acid group from glutamic acid, its net charge is highly dependent on the pH of the BGE. By carefully selecting a buffer pH, the ionization state of the peptide can be controlled to optimize its electrophoretic mobility and achieve separation from closely related compounds. The high electric fields used (typically 100-500 V/cm) generate very high theoretical plate counts, often exceeding 100,000, which results in sharp, well-resolved peaks and short analysis times. colby.edu

Several key parameters are optimized to enhance resolution in the CE analysis of peptides like this compound. These include the concentration and pH of the BGE, the applied voltage, and the capillary dimensions. For instance, increasing the BGE concentration can reduce electroosmotic flow (EOF) and improve resolution, though it may also increase analysis time. acs.org When coupled with sensitive detection systems, such as laser-induced fluorescence (LIF), CE can achieve exceptionally low limits of detection, often in the sub-nanomolar range, which is critical for trace-level analysis. nih.govacs.org This requires derivatizing the peptide with a fluorescent tag, but the sensitivity enhancement often justifies the additional sample preparation step.

Table 7.3.1: Typical CE Operational Parameters for Peptide Analysis

Parameter Typical Condition/Value Rationale and Impact on this compound Analysis
Separation Mode Capillary Zone Electrophoresis (CZE) Separates based on charge-to-size ratio; ideal for charged peptides like this compound. nih.gov
Capillary Fused Silica, 50-75 µm i.d., 40-60 cm length Narrow internal diameter dissipates heat effectively, allowing high voltages for better efficiency. colby.edu
Background Electrolyte 20-100 mM Phosphate or Borate buffer Buffer ions carry the current and maintain a stable pH to ensure consistent ionization of the peptide. acs.org
Buffer pH pH 2.5 or pH 9.0 At low pH (~2.5), the carboxyl group is protonated and the amine group is protonated, resulting in a net positive charge. At high pH (~9.0), both groups are deprotonated, resulting in a net negative charge. The choice depends on the desired migration time and separation from interferences.
Applied Voltage 20-30 kV (Normal or Reversed Polarity) High voltage provides fast separations and high efficiency. Polarity depends on the net charge of this compound at the chosen pH. oup.comacs.org
Temperature 20-25 °C Controlled temperature ensures reproducible migration times by maintaining constant buffer viscosity.
Injection Hydrodynamic (Pressure) or Electrokinetic Small injection plugs (nL volume) are crucial for maintaining high resolution. colby.edu

| Detection | UV Absorbance (200-214 nm) or LIF (with derivatization) | UV detection is straightforward for the peptide bond. LIF provides superior sensitivity for trace analysis. acs.org |

Sample Preparation Strategies for this compound Analysis in Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices such as plasma, serum, or urine is a significant analytical challenge. These matrices contain a high abundance of proteins, salts, lipids, and other metabolites that can interfere with analysis, causing matrix effects and compromising results. chromatographyonline.commdpi.com Therefore, robust sample preparation is a critical prerequisite to remove these interferences, reduce complexity, and concentrate the target analyte before instrumental analysis. chromatographyonline.com

Several strategies are employed for the extraction and cleanup of small peptides like this compound from biological samples.

Protein Precipitation (PPT): This is one of the simplest and fastest methods for removing the bulk of proteins from a biological sample. d-nb.info It typically involves the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., trichloroacetic acid) to the sample. The precipitating agent denatures the proteins, which are then pelleted by centrifugation. While effective at removing large proteins, PPT is relatively non-selective and may leave many other small-molecule interferences in the supernatant along with this compound.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.com For a polar dipeptide like this compound, LLE is often challenging as the analyte has high water solubility and does not partition well into common organic solvents. Its utility is generally limited unless derivatization is performed to increase the hydrophobicity of the peptide.

Solid-Phase Extraction (SPE): SPE is a highly versatile and selective sample preparation technique that has become the method of choice for peptide analysis. chromatographyonline.com It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Interferences can be washed away while the analyte of interest is retained and then eluted with a different solvent. For this compound, several SPE chemistries can be applied:

Reversed-Phase (RP) SPE: Uses a nonpolar stationary phase (e.g., C18) to retain hydrophobic compounds. This compound has limited hydrophobicity but may be retained enough to allow for the washing away of very polar interferences like salts.

Ion-Exchange (IEX) SPE: This is highly effective for charged peptides. A cation-exchange sorbent can be used at a low pH to retain the positively charged this compound, while a strong anion-exchange sorbent can be used at a high pH to retain the negatively charged form.

Mixed-Mode SPE: These sorbents combine both reversed-phase and ion-exchange properties, offering superior selectivity and cleanup by allowing for orthogonal washing steps.

The choice of method depends on the required level of cleanliness, analyte concentration, sample throughput, and the subsequent analytical technique.

Table 7.4.1: Comparison of Sample Preparation Techniques for this compound

Technique Principle Advantages for this compound Analysis Disadvantages for this compound Analysis
Protein Precipitation (PPT) Protein denaturation and removal by addition of solvent or acid. Fast, simple, inexpensive, and requires minimal method development. d-nb.info Non-selective, high risk of matrix effects from remaining small molecules, potential for analyte co-precipitation. chromatographyonline.com
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases. chromatographyonline.com Can provide a very clean extract if conditions are optimized. Poor recovery for polar, highly water-soluble peptides like this compound; can be labor-intensive and require large solvent volumes.

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. chromatographyonline.com | High selectivity and recovery, effective removal of interferences (salts, proteins), allows for analyte concentration, easily automated. chromatographyonline.com | More expensive than PPT, requires method development to optimize sorbent, wash, and elution steps. |

Conclusion and Future Research Perspectives

Summary of Current Academic Understandings of H-Met-Glu-OH

This compound, also known as Methionyl-glutamic acid, is a dipeptide composed of L-methionine and L-glutamic acid linked via a standard peptide bond. nih.govnih.gov It is recognized primarily as a metabolite. nih.govnih.gov Current scientific data identifies it as a naturally occurring dipeptide, having been reported in organisms such as the protozoan parasite Trypanosoma brucei. nih.gov

The core structure consists of two fundamental amino acids:

L-methionine: An essential sulfur-containing amino acid crucial for protein synthesis, DNA methylation via its derivative S-adenosylmethionine (SAM), and the production of the antioxidant glutathione (B108866). healthline.comwikipedia.orgnih.gov

L-glutamic acid: A non-essential amino acid that functions as a key metabolite and the most abundant excitatory neurotransmitter in the vertebrate nervous system. wikipedia.org

Research has also investigated its isomeric form, gamma-glutamyl-methionine (γ-Glu-Met), where the peptide bond involves the gamma-carboxyl group of glutamic acid instead of the alpha-carboxyl group. glpbio.comoup.com This isomer has been identified as a "kokumi"-active compound, meaning it enhances the richness, mouthfulness, and continuity of basic tastes like umami. glpbio.comchemsrc.comnih.gov Studies on γ-Glu-Met have shown it can be isolated from foods like mature Gouda cheese and sourdough, and it exhibits potential biological activities, such as the competitive inhibition of the enzyme dipeptidyl peptidase-IV (DPP-IV). glpbio.comoup.comchemsrc.com

The Met-Glu sequence is also a component of larger, biologically significant peptides, including alpha-melanocyte-stimulating hormone (α-MSH) and the synthetic nootropic peptide Semax (H-Met-Glu-His-Phe-Pro-Gly-Pro-OH). nih.govprospecbio.com While this compound itself is a simple dipeptide, its presence within these complex structures points to the importance of its constituent amino acids in specific biological interactions.

Table 1: Physicochemical Properties of this compound (Data sourced from PubChem CID 7015689) nih.gov

PropertyValue
Molecular Formula C10H18N2O5S
Molecular Weight 278.33 g/mol
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]pentanedioic acid
Monoisotopic Mass 278.09364285 Da
XLogP3 -3.7
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 6

Future Directions in the Synthesis and Optimization of this compound Production

The synthesis of dipeptides like this compound can be approached through chemical or enzymatic methods, each with distinct future research avenues.

Chemical Synthesis: Traditional chemical synthesis, including solid-phase peptide synthesis (SPPS), is a well-established method for creating peptides. fu-berlin.de However, it often involves multiple steps for protecting and deprotecting reactive functional groups, which can be inefficient and generate significant waste. google.com Future research could focus on developing "greener" and more efficient chemical synthesis protocols with fewer steps and higher yields, potentially exploring novel coupling reagents or flow chemistry systems.

Enzymatic Synthesis: Enzymatic synthesis is an increasingly attractive alternative, offering high specificity, milder reaction conditions, and a better environmental profile. google.com Studies have demonstrated the synthesis of the related γ-Glu-Met using glutaminase (B10826351) from Bacillus amyloliquefaciens. oup.comnih.gov Future work should aim to identify or engineer enzymes with high specificity and efficiency for the synthesis of the alpha-linked this compound. This includes screening for novel ligases or transpeptidases and using protein engineering to optimize substrate affinity, catalytic speed, and stability for large-scale, cost-effective production. mdpi.com Additionally, research into gas-phase ion/molecule reactions could provide insights into prebiotic synthesis pathways and potentially novel industrial methods. nih.gov

Expanding the Understanding of this compound Biological Functions and Mechanisms of Action

While this compound is known as a metabolite, its specific biological roles and mechanisms of action remain largely unexplored. Future research should focus on several key areas:

Metabolic Fate and Function: Elucidating the precise metabolic pathways involving this compound is crucial. Research should investigate the enzymes responsible for its synthesis and degradation in various organisms and tissues. Understanding its turnover rate and how its concentration changes in response to different physiological or pathological states could reveal its function.

Signaling and Receptor Interaction: It is important to determine if this compound has signaling functions beyond being a simple metabolic intermediate. Studies should investigate potential interactions with cell surface receptors or intracellular targets. For instance, research on the isomer γ-Glu-Met has shown it inhibits DPP-IV, a mechanism relevant to glucose homeostasis. oup.com Similar studies are needed for this compound to screen for bioactivities and identify molecular targets.

Comparative Isomer Studies: A direct comparative analysis of the biological effects of this compound and γ-Glu-Met is a critical future direction. This would clarify whether the bioactivities observed for the gamma-isomer are unique to its structure or shared with the alpha-linked form.

Elucidating this compound Interactions within Complex Biological Systems and Networks

To fully comprehend the relevance of this compound, it must be studied within the context of whole biological systems.

Transport and Bioavailability: Research is needed to identify the specific transporters responsible for moving this compound across cellular and tissue barriers, such as the intestinal epithelium and the blood-brain barrier. Di- and tripeptides are known to be absorbed via specific transporters like PepT1 and PepT2. bachem.com Understanding the transport kinetics of this compound will be essential to understanding its bioavailability and potential systemic effects. nih.govresearchgate.net

Influence on Metabolic Networks: Future studies should explore how the presence of this compound influences broader metabolic networks. For example, does its availability affect the pools of free methionine and glutamic acid, thereby impacting downstream pathways like the citric acid cycle, glutathione synthesis, or methylation reactions? nih.govwikipedia.org Metabolic flux analysis could be a powerful tool in this endeavor. researchgate.net

Potential for Development of Novel this compound-Based Research Tools and Therapeutic Agents

The unique properties of dipeptides present opportunities for practical applications.

Cell Culture Media Supplementation: Amino acids like glutamine are essential in cell culture but can be unstable in liquid media. Dipeptides are often more stable and soluble, making them superior supplements for biopharmaceutical manufacturing. nih.govresearchgate.net this compound could be investigated as a stable source of both methionine and glutamic acid to enhance the performance and consistency of large-scale cell cultures. nih.gov

Therapeutic Leads: The discovery that the related γ-Glu-Met inhibits DPP-IV suggests that dipeptides can be designed as enzyme inhibitors. oup.com Future research should involve high-throughput screening of this compound and its synthetic analogues against various enzymatic targets. Furthermore, given that the Met-Glu sequence appears in neuroactive peptides like Semax, this dipeptide could serve as a foundational scaffold for developing novel therapeutic agents targeting the central nervous system. prospecbio.com The synthesis of phosphinic structural analogues of peptides containing the Met-Glu sequence further highlights its interest as a building block for creating novel compounds with potential biological activity. rjraap.comresearchgate.net

Integration of Multi-Omics Data for Comprehensive Analysis of this compound Pathways

A holistic understanding of the impact of this compound can be achieved by integrating data from multiple "omics" fields. ahajournals.org

Transcriptomics, Proteomics, and Metabolomics: A multi-omics approach can provide a comprehensive snapshot of the cellular response to this compound. nih.gov For example, treating cells with the dipeptide and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and the broader metabolite profile (metabolomics) can reveal the pathways it influences. ahajournals.orgfrontiersin.org This integrated analysis can help identify regulated genes, proteins, and metabolic shifts, providing a systems-level view of the dipeptide's function and mechanism of action. nih.gov Such approaches have been successfully used to understand the broad effects of other dipeptides, like histidyl dipeptides, on cardiac metabolism and function. ahajournals.org

Q & A

Basic: What are the recommended methods for synthesizing H-Met-Glu-OH in a laboratory setting?

Answer:
this compound is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Key steps include:

  • Resin activation : Use Wang or Rink amide resin for C-terminal carboxylate anchoring.
  • Amino acid coupling : Activate Fmoc-Met-OH and Fmoc-Glu(OtBu)-OH with coupling agents like HBTU/HOBt in DMF.
  • Deprotection : Remove Fmoc groups with 20% piperidine in DMF.
  • Cleavage : Release the peptide from the resin using TFA cocktails (e.g., TFA:water:TIPS = 95:2.5:2.5).
  • Purification : Employ reverse-phase HPLC with a C18 column and water/acetonitrile gradients (0.1% TFA).
    Validation via LC-MS and NMR ensures sequence accuracy and purity .

Basic: How can researchers ensure the purity and structural integrity of this compound post-synthesis?

Answer:
Critical quality control measures include:

  • Analytical HPLC : Use a C18 column (gradient: 5–95% acetonitrile in 30 min) to assess purity (>95% ideal).
  • Mass spectrometry (MS) : Confirm molecular weight (theoretical: 294.3 g/mol) via ESI-MS or MALDI-TOF.
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to verify backbone connectivity and side-chain deprotection (e.g., absence of tert-butyl groups for glutamic acid).
  • Amino acid analysis (AAA) : Hydrolyze the peptide and quantify residues via ion-exchange chromatography .

Advanced: What experimental design considerations are critical when studying the biochemical interactions of this compound in cellular models?

Answer:

  • Dose optimization : Conduct preliminary MTT assays to determine non-toxic ranges (e.g., 1–100 µM).
  • Control groups : Include untreated cells, vehicle controls (e.g., DMSO), and positive controls (e.g., known enzyme inhibitors).
  • Time-course studies : Assess acute (1–24 hr) vs. chronic (48–72 hr) exposure effects.
  • Endpoint selection : Use fluorogenic substrates or Western blotting to quantify target enzyme inhibition (e.g., glutamate-specific proteases).
  • Reproducibility : Triplicate experiments with blinded data analysis to minimize bias .

Advanced: How should researchers address contradictory findings in the literature regarding the stability of this compound under physiological conditions?

Answer:

  • Meta-analysis : Systematically review studies to identify variables affecting stability (e.g., pH, temperature, buffer composition). Use PRISMA guidelines for transparency .
  • Replication studies : Reproduce conflicting experiments under standardized conditions (e.g., PBS pH 7.4, 37°C).
  • Advanced analytics : Employ circular dichroism (CD) to monitor conformational changes or LC-MS/MS to detect degradation products.
  • Statistical reconciliation : Apply Bland-Altman plots or Cohen’s kappa to assess inter-study variability .

Basic: What safety protocols are essential when handling this compound in laboratory experiments?

Answer:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during peptide weighing and TFA cleavage.
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal.
  • Waste disposal : Segregate halogenated waste (e.g., TFA) from non-halogenated solvents.
  • Emergency measures : Immediate eye irrigation (15 min) for accidental exposure, followed by medical evaluation .

Advanced: What statistical methods are appropriate for analyzing dose-response data involving this compound in pharmacological studies?

Answer:

  • Nonlinear regression : Fit data to a sigmoidal curve (Hill equation) to calculate EC50_{50}/IC50_{50} values.
  • Outlier detection : Use Grubbs’ test or ROUT method (Q=1%).
  • Error propagation : Report 95% confidence intervals for fitted parameters.
  • Comparative analysis : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Software tools : GraphPad Prism or R packages (e.g., drc) for robust modeling .

Basic: How can researchers optimize the solubility of this compound in aqueous buffers for in vitro assays?

Answer:

  • pH adjustment : Dissolve in slightly basic buffers (pH 7.5–8.5) to deprotonate carboxyl groups.
  • Co-solvents : Add 10–20% DMSO or acetonitrile if aqueous solubility is inadequate.
  • Sonication : Briefly sonicate (10–15 sec) to disrupt aggregates.
  • Temperature control : Pre-warm buffers to 37°C for hydrophobic residues like methionine.
  • Validation : Measure absorbance at 280 nm to confirm no precipitation during assays .

Advanced: What strategies can be employed to validate the specificity of this compound in targeting specific enzymatic pathways?

Answer:

  • Competitive inhibition assays : Co-incubate with excess substrate or known inhibitors (e.g., glutamine analogs) to test binding competition.
  • CRISPR/Cas9 knockout models : Use enzyme-deficient cell lines to confirm target dependency.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (KdK_d) and stoichiometry.
  • Structural docking : Perform in silico simulations (e.g., AutoDock Vina) to predict interaction sites.
  • Cross-reactivity screens : Test against related enzymes (e.g., aspartate proteases) to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Met-Glu-OH
Reactant of Route 2
Reactant of Route 2
H-Met-Glu-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.